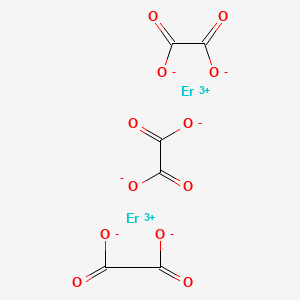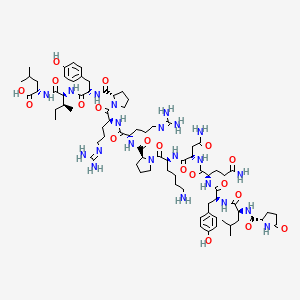![molecular formula C7H6ClN3 B1604138 4-氯-1H-吡咯并[2,3-b]吡啶-3-胺 CAS No. 1000340-38-4](/img/structure/B1604138.png)
4-氯-1H-吡咯并[2,3-b]吡啶-3-胺
描述
Synthesis Analysis
The synthesis of “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” involves experimental charge density distribution using high-resolution X-ray diffraction data . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system . Another synthesis method involves the deprotection of the SEM group of a compound by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane .Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” include a melting point of 287–288 °C . Another compound has a melting point of 212–214 ℃ .科学研究应用
吡唑并吡啶衍生物的合成
4-氯-1H-吡咯并[2,3-b]吡啶-3-胺: 是合成1H-吡唑并[3,4-b]吡啶衍生物的关键中间体。 这些衍生物因其与各种具有生物活性的化合物的结构相似性而具有重要意义 。该化合物中的氯基团为进一步的功能化提供了反应位点,从而能够创造出具有潜在药理活性的各种衍生物。
生物医学应用
该化合物的衍生物已被广泛研究用于其生物医学应用。 它们表现出一系列生物活性,包括针对各种癌细胞系的抗增殖作用 。这使得它们成为开发新的抗癌药物的宝贵材料。
FGFR4抑制
4-氯-1H-吡咯并[2,3-b]吡啶-3-胺的一些衍生物已被鉴定为成纤维细胞生长因子受体4 (FGFR4)的有效抑制剂 。FGFR4是癌症治疗,特别是在肝癌中,的一个重要靶点,抑制剂可以帮助控制疾病的进展。
人中性粒细胞弹性蛋白酶 (HNE) 抑制
该化合物也被用于设计人中性粒细胞弹性蛋白酶 (HNE)的抑制剂 。HNE是一种与各种炎症性疾病相关的酶,其抑制对治疗慢性阻塞性肺病 (COPD) 和囊性纤维化等疾病有益。
抗增殖活性
研究表明,4-氯-1H-吡咯并[2,3-b]吡啶-3-胺的类似物对不同的癌细胞系具有显著的抗增殖活性 。这突出了其作为开发新的化学治疗药物的支架的潜力。
生物材料研究
除了在医药中的应用之外,4-氯-1H-吡咯并[2,3-b]吡啶-3-胺还被用作生命科学研究中的生化试剂。 它可以作为各种研究的生物材料或有机化合物,有助于我们了解生物过程和疾病机制 。
作用机制
Target of Action
Similar compounds have been known to inhibit multiple receptor tyrosine kinases .
Mode of Action
The exact mode of action of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is not well-documented. It is likely that it interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand this interaction .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to receptor tyrosine kinases .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been shown to have effects on cellular processes related to receptor tyrosine kinases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. For instance, storage conditions can affect the stability of the compound. It is recommended to store this compound in a cool and dark place, under inert gas, and at a temperature less than 15°C .
安全和危害
生化分析
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are essential for understanding the compound’s role in cellular signaling pathways and its potential therapeutic applications.
Cellular Effects
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . This effect highlights its potential in metabolic research and diabetes treatment.
Molecular Mechanism
The molecular mechanism of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electronic structure has been studied using density functional theory (DFT), revealing a large HOMO–LUMO energy gap, which implies high kinetic stability . This stability is crucial for its interactions with various biomolecules and its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. High-resolution X-ray diffraction data collected at low temperatures have provided insights into its charge density distribution and stability . These findings are vital for understanding its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine vary with different dosages in animal models. Studies have shown that the compound can stimulate the incorporation of glucose into lipids at specific dose ranges . It is essential to monitor for any toxic or adverse effects at high doses to ensure its safe application in research and potential therapeutic use.
Metabolic Pathways
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in stimulating glucose uptake into muscle and fat cells indicates its involvement in glucose metabolism . Understanding these pathways is crucial for exploring its potential in metabolic research and therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine within cells and tissues are essential for its biochemical activity. The compound’s interactions with transporters and binding proteins influence its localization and accumulation in specific cellular compartments . These factors are critical for its overall effectiveness in biochemical research and potential therapeutic use.
Subcellular Localization
The subcellular localization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is vital for elucidating its precise biochemical roles and potential therapeutic applications.
属性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPPFTFSPGZWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646887 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-38-4 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















